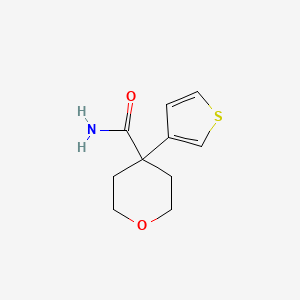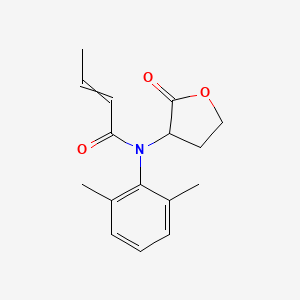![molecular formula C28H52O B14446907 Spiro[13.14]octacosan-15-one CAS No. 79084-18-7](/img/structure/B14446907.png)
Spiro[13.14]octacosan-15-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[13.14]octacosan-15-one is a spirocyclic compound characterized by its unique structure where two rings share a single common atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic compounds, including Spiro[13.14]octacosan-15-one, often involves cyclization reactions. One common method is the intramolecular cyclization of suitable precursors under specific conditions. For instance, the use of cyclooctanecarboxaldehyde and piperidine in toluene, followed by the addition of methyl vinyl ketone, can lead to the formation of spirocyclic intermediates . These intermediates can then be further processed to yield the desired spirocyclic compound.
Industrial Production Methods
Industrial production of spirocyclic compounds typically involves optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes. Additionally, the employment of metal-catalyzed reactions, such as those involving palladium or copper catalysts, can facilitate the formation of spirocyclic structures on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Spiro[13.14]octacosan-15-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the presence of catalysts or under elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound may yield spirocyclic ketones or carboxylic acids, while reduction may produce spirocyclic alcohols. Substitution reactions can lead to the formation of various spirocyclic derivatives with different functional groups .
Scientific Research Applications
Spiro[13.14]octacosan-15-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a model compound for studying the behavior of spirocyclic structures in biological systems.
Mechanism of Action
The mechanism of action of Spiro[13.14]octacosan-15-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Spiro[13.14]octacosan-15-one can be compared with other spirocyclic compounds, such as:
- Spiro[5.5]undecane
- Spiro[4.5]decane
- Spiro[1,3]oxazino[5,6-c]quinoline
Uniqueness
What sets this compound apart from these similar compounds is its larger ring size and the specific arrangement of atoms within its structure. This unique configuration imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
79084-18-7 |
|---|---|
Molecular Formula |
C28H52O |
Molecular Weight |
404.7 g/mol |
IUPAC Name |
spiro[13.14]octacosan-28-one |
InChI |
InChI=1S/C28H52O/c29-27-23-19-15-11-7-3-1-4-8-12-16-20-24-28(27)25-21-17-13-9-5-2-6-10-14-18-22-26-28/h1-26H2 |
InChI Key |
NUPPAYAGCHCFSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCC(=O)C2(CCCCCC1)CCCCCCCCCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


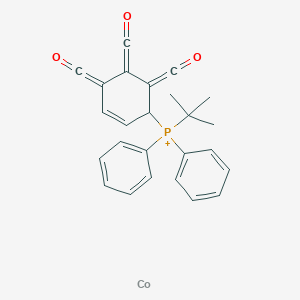
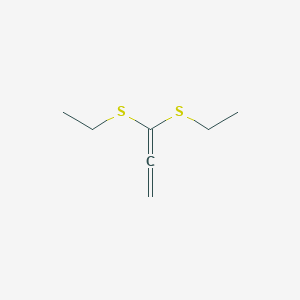
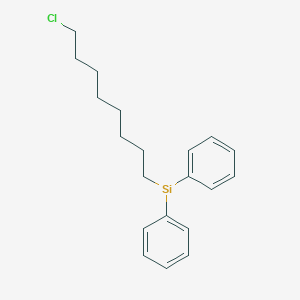
![(Chloromethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium](/img/structure/B14446843.png)
![5-Amino-2-{[(2H-tetrazol-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14446860.png)
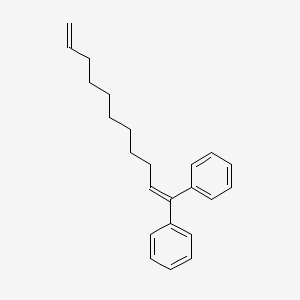
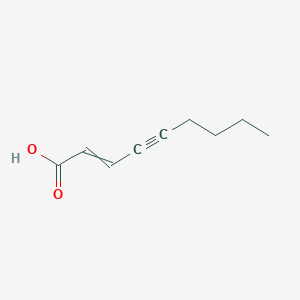



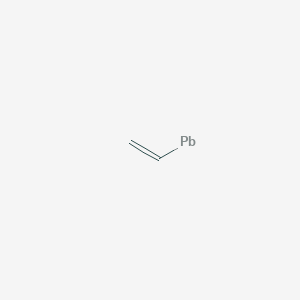
silane](/img/structure/B14446906.png)
